5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine: is a chemical compound belonging to the class of nitropyridines. This compound is characterized by the presence of an iodine atom at the 5th position, two methyl groups at the 4th and 6th positions, a nitro group at the 3rd position, and an amine group at the 2nd position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the iodination of 4,6-dimethyl-3-nitropyridin-2-amine. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 4,6-dimethyl-3-amino-2-aminopyridine.
Oxidation: Formation of 4,6-dimethyl-3-nitropyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
- 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine
- 5-Fluoro-4,6-dimethyl-3-nitropyridin-2-amine
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine exhibits higher reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution .
Eigenschaften
Molekularformel |
C7H8IN3O2 |
---|---|
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
5-iodo-4,6-dimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8IN3O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3,(H2,9,10) |
InChI-Schlüssel |
MQTVVOVIOOFXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1I)C)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.